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Compound of Interest

Compound Name: 2-(2-Pyridylmethyl)cyclopentanone

Cat. No.: B081499

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-
pyridylmethyl)cyclopentanone, a heterocyclic ketone with potential applications in medicinal
chemistry and drug development. This document consolidates available data on its chemical
properties, outlines a detailed experimental protocol for its synthesis, and presents predicted
spectroscopic data for its characterization. Furthermore, it explores the potential biological
significance of this compound by examining the activities of structurally related molecules and
proposes a hypothetical signaling pathway to stimulate further research.

Chemical Identity and Properties

2-(2-pyridylmethyl)cyclopentanone, also known as 2-(pyridin-2-ylmethyl)cyclopentan-1-one,
is a bicyclic compound featuring a cyclopentanone ring substituted at the alpha-position with a
pyridylmethyl group.
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Property Value Source

CAS Number 28885-25-8 Commercial Suppliers

Molecular Formula C11H13NO PubChem

Molecular Weight 175.23 g/mol PubChem
2-(Pyridin-2-

Synonyms ylmethyl)cyclopentan-1-one, 2-  Commercial Suppliers

(2-Oxocyclopent-1-yl)pyridine

Note: Experimental physical properties such as melting point, boiling point, and density are not
readily available in the public domain and would require experimental determination.

Synthesis

The synthesis of 2-(2-pyridylmethyl)cyclopentanone can be achieved via the Stork enamine
alkylation, a reliable method for the a-alkylation of ketones.[1] This multi-step process involves
the formation of an enamine from cyclopentanone, followed by alkylation with 2-
(chloromethyl)pyridine and subsequent hydrolysis to yield the target product.

Experimental Protocol: Synthesis via Stork Enamine
Alkylation

Materials:

e Cyclopentanone

Pyrrolidine

Toluene, anhydrous

p-Toluenesulfonic acid (catalytic amount)

2-(Chloromethyl)pyridine hydrochloride

Sodium bicarbonate
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Diethyl ether

Hydrochloric acid, dilute (e.g., 1 M)

Sodium sulfate, anhydrous

Magnesium sulfate, anhydrous
Procedure:
e Formation of the Enamine (1-cyclopentenyl-1-pyrrolidine):

o In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,
combine cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-
toluenesulfonic acid in anhydrous toluene.

o Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap,
indicating the completion of enamine formation.

o Remove the toluene under reduced pressure to yield the crude enamine.
o Preparation of 2-(Chloromethyl)pyridine free base:

o Dissolve 2-(chloromethyl)pyridine hydrochloride in water and neutralize with a saturated
solution of sodium bicarbonate until the solution is basic.

o Extract the free base into diethyl ether.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to obtain 2-(chloromethyl)pyridine. Caution: 2-(Chloromethyl)pyridine is a
lachrymator and should be handled in a well-ventilated fume hood.

» Alkylation of the Enamine:

o Dissolve the crude enamine from step 1 in an anhydrous aprotic solvent such as
acetonitrile or DMF.

o Add the freshly prepared 2-(chloromethyl)pyridine (1.0 eq) to the enamine solution.
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o Stir the reaction mixture at room temperature overnight. The reaction progress can be
monitored by thin-layer chromatography (TLC).

e Hydrolysis of the Iminium Salt:

o After the alkylation is complete, add a dilute aqueous solution of hydrochloric acid to the
reaction mixture.

o Stir vigorously for 1-2 hours at room temperature to hydrolyze the intermediate iminium
salt.

o Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
o Work-up and Purification:

o Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or
dichloromethane).

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
o Remove the solvent under reduced pressure to obtain the crude product.

o Purify the crude product by column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(2-
pyridylmethyl)cyclopentanone.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 2-(2-pyridylmethyl)cyclopentanone.

Spectroscopic Data (Predicted)

Due to the lack of experimentally obtained spectra in the public domain, the following data has
been predicted based on the chemical structure and analysis of similar compounds.
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Spectroscopy Predicted Data

Pyridine Ring Protons: 6 8.5-8.6 (m, 1H), 7.6-7.7
(m, 1H), 7.1-7.2 (m, 2H). Methylene Protons: &

1H NMR 3.2-3.4 (m, 1H), 2.8-3.0 (m, 1H).
Cyclopentanone Ring Protons: & 1.5-2.5 (m,
7H).

Carbonyl Carbon: 6 ~220. Pyridine Ring
Carbons: & ~160, 149, 136, 123, 121.

13C NMR _
Methylene Carbon: & ~38. Cyclopentanone Ring
Carbons: & ~45, 38, 28, 20.
Molecular lon (M*): m/z 175. Key Fragments:
Mass Spec (El) m/z 92 (picolyl fragment), m/z 83

(cyclopentanone fragment after a-cleavage).

C=0 stretch: ~1740 cm~1 (strong). C=N and
IR Spectroscopy C=C stretches (pyridine): ~1590-1430 cm~1, C-
H stretches (sp3): ~2850-2960 cm™1.

Predicted Mass Spectrum Fragmentation

[CE6H6N]+e
ﬂ' m/z =92
[C11H13NO]+
m/z = 175 - CoH6N-
[C5H70]+
m/z = 83

Click to download full resolution via product page

Caption: Predicted fragmentation of the molecular ion in mass spectrometry.

Potential Biological Activity and Drug Development
Applications
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While no specific biological activities have been reported for 2-(2-
pyridylmethyl)cyclopentanone, the pyridine and pyridinone moieties are recognized as
"privileged structures” in medicinal chemistry.[2] These scaffolds are present in numerous FDA-
approved drugs and exhibit a wide range of pharmacological activities, including anticancer,
anti-inflammatory, and antimicrobial effects.[2]

Derivatives of cyclopentanone have also been investigated for their biological activities. For
instance, certain cyclopentanone derivatives have shown potential as anti-inflammatory agents
and in the treatment of neurodegenerative diseases.

Given the combination of these two pharmacologically relevant moieties, 2-(2-
pyridylmethyl)cyclopentanone represents a promising scaffold for the development of novel
therapeutic agents. Further research is warranted to explore its potential biological activities.

Hypothetical Signaling Pathway Involvement

Based on the known activities of pyridine-containing compounds, particularly their role as
kinase inhibitors, it is plausible that 2-(2-pyridylmethyl)cyclopentanone could interact with
intracellular signaling pathways regulated by kinases. A hypothetical pathway of interest could
be the mitogen-activated protein kinase (MAPK) cascade, which is frequently dysregulated in
cancer and inflammatory diseases.

Hypothetical MAPK Signaling Pathway Interaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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